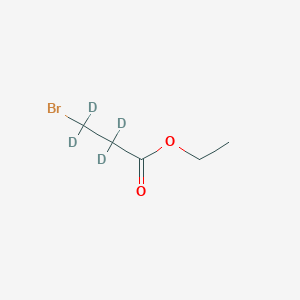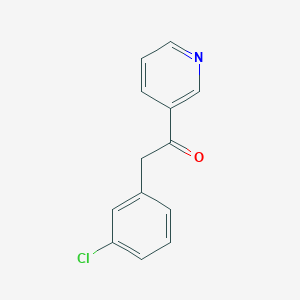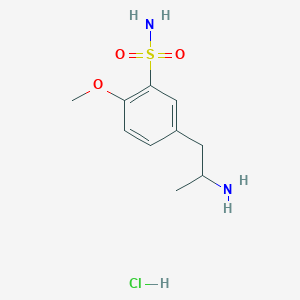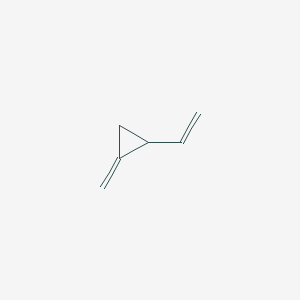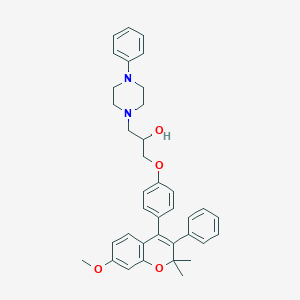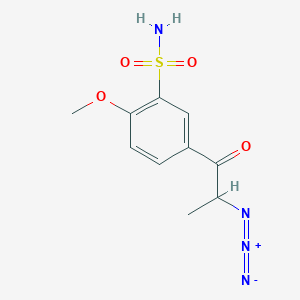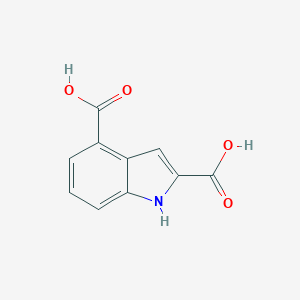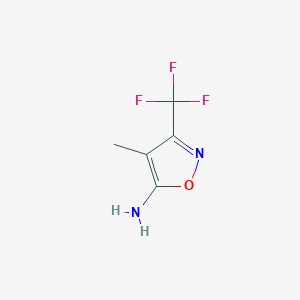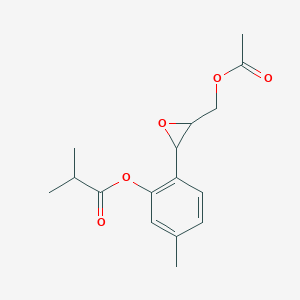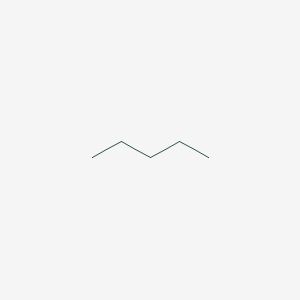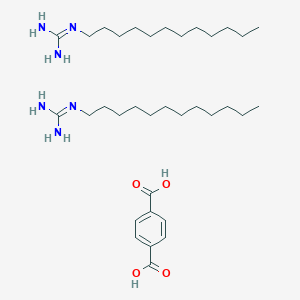
Dodecylguanidine terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecylguanidine terephthalate (DGT) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a cationic surfactant that is used in various applications, including biomedical research, drug delivery, and material science. DGT has been shown to have a strong affinity for biological membranes, which makes it an ideal tool for studying membrane interactions and cellular processes.
Applications De Recherche Scientifique
Dodecylguanidine terephthalate has been widely used in scientific research due to its unique properties. It has been shown to interact with biological membranes and can be used to study membrane structure, function, and dynamics. Dodecylguanidine terephthalate has also been used in drug delivery applications, where it can be used to encapsulate drugs and target specific cells or tissues. Additionally, Dodecylguanidine terephthalate has been used in material science, where it can be used to modify the properties of polymers and other materials.
Mécanisme D'action
Dodecylguanidine terephthalate interacts with biological membranes through electrostatic interactions between the positively charged Dodecylguanidine terephthalate molecule and the negatively charged membrane surface. This interaction can lead to changes in membrane structure and function, including changes in membrane fluidity, permeability, and stability. Dodecylguanidine terephthalate can also induce membrane fusion and disrupt membrane integrity, which can lead to cell death.
Effets Biochimiques Et Physiologiques
Dodecylguanidine terephthalate has been shown to have a range of biochemical and physiological effects. It can induce cell death in various cell types, including cancer cells, and has been shown to have antimicrobial properties. Dodecylguanidine terephthalate can also affect cellular processes, such as cell signaling, gene expression, and protein synthesis. Additionally, Dodecylguanidine terephthalate has been shown to affect lipid metabolism and can modulate the activity of enzymes involved in lipid synthesis and degradation.
Avantages Et Limitations Des Expériences En Laboratoire
Dodecylguanidine terephthalate has several advantages for lab experiments, including its ability to interact with biological membranes and its versatility in various applications. However, there are also limitations to using Dodecylguanidine terephthalate, including its potential toxicity and the need for careful optimization of the synthesis method to control the size and properties of the resulting Dodecylguanidine terephthalate particles.
Orientations Futures
There are several future directions for research involving Dodecylguanidine terephthalate. One area of interest is the development of Dodecylguanidine terephthalate-based drug delivery systems for targeted drug delivery. Additionally, there is potential for using Dodecylguanidine terephthalate in the development of new materials with unique properties. Further research is also needed to better understand the biochemical and physiological effects of Dodecylguanidine terephthalate and to optimize the synthesis method for specific applications.
Conclusion:
Dodecylguanidine terephthalate is a unique chemical compound that has gained significant attention in the scientific community due to its properties and versatility. It has been shown to have a range of applications in scientific research, including the study of biological membranes, drug delivery, and material science. Further research is needed to fully understand the potential of Dodecylguanidine terephthalate and to optimize its use in various applications.
Méthodes De Synthèse
Dodecylguanidine terephthalate can be synthesized through a two-step process involving the reaction of dodecylamine with terephthalic acid. The first step involves the formation of dodecylamine terephthalate, which is then reacted with guanidine to form Dodecylguanidine terephthalate. The synthesis method can be optimized by adjusting the reaction conditions, such as temperature, pH, and reaction time, to control the size and properties of the resulting Dodecylguanidine terephthalate particles.
Propriétés
Numéro CAS |
19727-17-4 |
|---|---|
Nom du produit |
Dodecylguanidine terephthalate |
Formule moléculaire |
C34H64N6O4 |
Poids moléculaire |
620.9 g/mol |
Nom IUPAC |
2-dodecylguanidine;terephthalic acid |
InChI |
InChI=1S/2C13H29N3.C8H6O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*2-12H2,1H3,(H4,14,15,16);1-4H,(H,9,10)(H,11,12) |
Clé InChI |
PHXJHTRGDGMVKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
Synonymes |
N-Dodecylguanidine terephthalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



